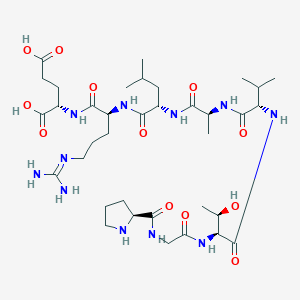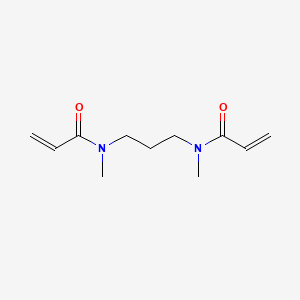![molecular formula C18H16N6S6 B12594697 6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine CAS No. 650636-35-4](/img/structure/B12594697.png)
6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine is a complex organic compound featuring a bipyridine core with thiadiazole and methylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the thiadiazole moiety. One common method involves the reaction of hydrazonoyl halides with carbon disulfide, followed by cyclization to form the thiadiazole ring . The bipyridine core can be synthesized through a variety of methods, including the coupling of pyridine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would typically include the preparation of intermediate compounds, followed by their sequential reaction to form the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The thiadiazole ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine involves its interaction with molecular targets through coordination bonds and non-covalent interactions. The bipyridine core can chelate metal ions, while the thiadiazole and methylsulfanyl groups can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
Tetrathiafulvalenes: These compounds contain sulfur atoms and have similar electronic properties.
Thiazoles: Featuring a sulfur and nitrogen-containing ring, thiazoles share some structural similarities with thiadiazoles.
Bipyridines: Compounds with a bipyridine core are structurally related and often used in coordination chemistry.
Uniqueness
6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine is unique due to the combination of its bipyridine core and thiadiazole substituents. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
650636-35-4 |
|---|---|
Molecular Formula |
C18H16N6S6 |
Molecular Weight |
508.8 g/mol |
IUPAC Name |
2-methylsulfanyl-5-[[6-[6-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyridin-2-yl]pyridin-2-yl]methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C18H16N6S6/c1-25-15-21-23-17(29-15)27-9-11-5-3-7-13(19-11)14-8-4-6-12(20-14)10-28-18-24-22-16(26-2)30-18/h3-8H,9-10H2,1-2H3 |
InChI Key |
AVLKIVBXPHRRKF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)SCC2=NC(=CC=C2)C3=CC=CC(=N3)CSC4=NN=C(S4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


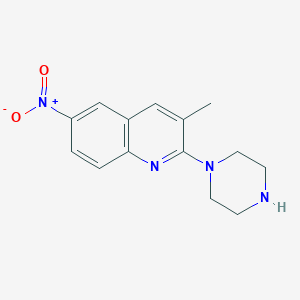
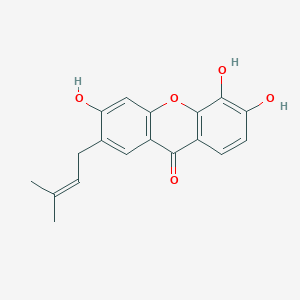

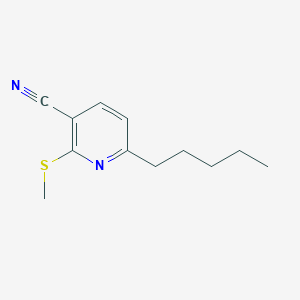
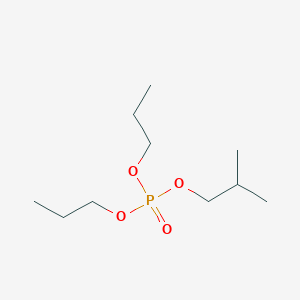
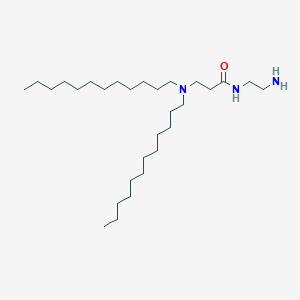
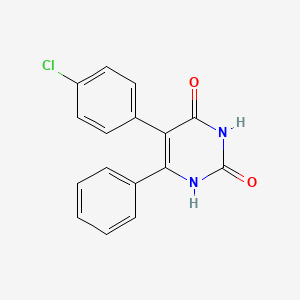
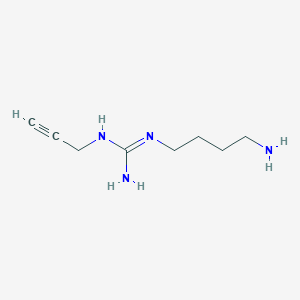
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B12594694.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
